Nanaomycin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

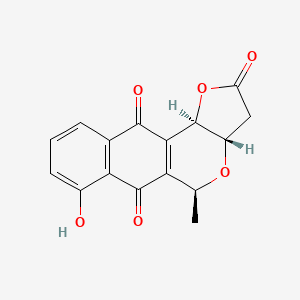

La Nanaomycine D est un composé antibiotique naturel isolé de la bactérie Streptomyces rosa var. notoensis. Elle appartient à la classe des benzoïsochromanquinones, caractérisées par une quinone fusionnée à un isochromane, formant un squelette de naphto[2,3-c]pyran-6,9-dione

Applications De Recherche Scientifique

Nanaomycin D has been extensively studied for its applications in various fields:

Chemistry:

- Used as a starting material for the synthesis of novel quinone derivatives.

- Employed in studies of electron transfer processes due to its redox properties.

Biology:

- Investigated for its antimicrobial activity against a range of bacterial and fungal pathogens.

- Studied for its potential to inhibit the growth of cancer cells by inducing apoptosis.

Medicine:

- Explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.

- Evaluated for its anticancer properties, particularly in targeting specific DNA methyltransferases involved in tumorigenesis .

Industry:

- Utilized in the development of new antibiotics and antimicrobial agents.

- Applied in the production of bioactive compounds for pharmaceutical use.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La Nanaomycine D peut être synthétisée par oxydation de la Nanaomycine A. Le processus implique une oxydation à l’air dans le méthanol, qui convertit la Nanaomycine A en Nanaomycine D . La configuration absolue de la Nanaomycine D a été déterminée comme étant l’énantiomère de la kalafungine .

Méthodes de production industrielle : La production industrielle de la Nanaomycine D implique généralement la fermentation de Streptomyces rosa var. notoensis. Le processus de fermentation est optimisé pour maximiser le rendement en Nanaomycine D, suivi d’une extraction et d’une purification utilisant des techniques chromatographiques standard .

Analyse Des Réactions Chimiques

Types de réactions : La Nanaomycine D subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d’améliorer ses propriétés ou pour synthétiser des dérivés pour des applications spécifiques.

Réactifs et conditions courants :

Oxydation : L’oxydation à l’air dans le méthanol est utilisée pour convertir la Nanaomycine A en Nanaomycine D.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés pour réduire la partie quinone en hydroquinone.

Substitution : Des réactions de substitution électrophile peuvent être réalisées sur le cycle aromatique pour introduire différents groupes fonctionnels.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la Nanaomycine D, qui peuvent avoir des activités biologiques modifiées et des propriétés pharmacologiques améliorées.

4. Applications de la recherche scientifique

La Nanaomycine D a été largement étudiée pour ses applications dans divers domaines :

Chimie :

- Utilisée comme matière première pour la synthèse de nouveaux dérivés de quinone.

- Employée dans des études sur les processus de transfert d’électrons en raison de ses propriétés redox.

Biologie :

- Etudiée pour son activité antimicrobienne contre une variété de pathogènes bactériens et fongiques.

- Etudiée pour son potentiel à inhiber la croissance des cellules cancéreuses en induisant l’apoptose.

Médecine :

- Explorée comme agent thérapeutique potentiel pour le traitement des infections causées par des bactéries résistantes aux antibiotiques.

- Evaluée pour ses propriétés anticancéreuses, en particulier pour cibler des méthyltransférases spécifiques de l’ADN impliquées dans la tumorigenèse .

Industrie :

- Utilisée dans le développement de nouveaux antibiotiques et agents antimicrobiens.

- Appliquée dans la production de composés bioactifs pour un usage pharmaceutique.

Mécanisme D'action

La Nanaomycine D exerce ses effets principalement par l’inhibition des méthyltransférases de l’ADN, en particulier DNMT3B . Cette inhibition conduit à la réactivation des gènes suppresseurs de tumeur silencieux, induisant ainsi des effets antiprolifératifs dans les cellules cancéreuses. La partie quinone du composé est essentielle pour son activité redox, qui peut générer des espèces réactives de l’oxygène et induire un stress oxydatif dans les cellules cibles.

Comparaison Avec Des Composés Similaires

La Nanaomycine D est unique parmi les benzoïsochromanquinones en raison de sa configuration spécifique et de ses activités biologiques puissantes. Les composés similaires comprennent :

Nanaomycine A : Précurseur de la Nanaomycine D, elle présente également des propriétés antimicrobiennes.

Kalafungine : Enantiomère de la Nanaomycine D, connue pour son activité antifongique.

Actinorhodine : Une autre benzoïsochromanquinone ayant des propriétés antibiotiques, produite par .

Propriétés

Formule moléculaire |

C16H12O6 |

|---|---|

Poids moléculaire |

300.26 g/mol |

Nom IUPAC |

(11R,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |

InChI |

InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3/t6-,9-,16-/m0/s1 |

Clé InChI |

XUWPJKDMEZSVTP-UOSCCXBLSA-N |

SMILES isomérique |

C[C@H]1C2=C([C@@H]3[C@@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |

SMILES |

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |

SMILES canonique |

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |

Synonymes |

kalafungin nanaomycin D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

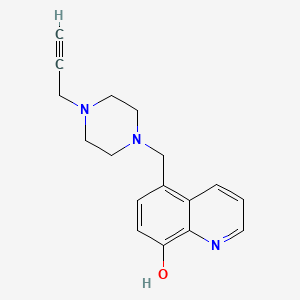

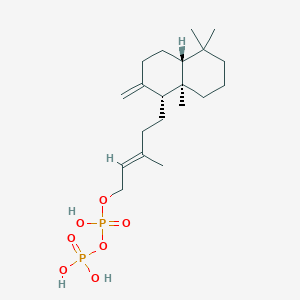

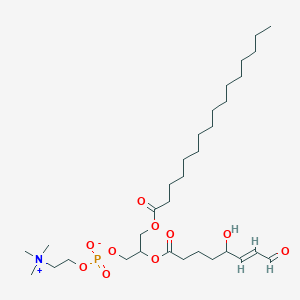

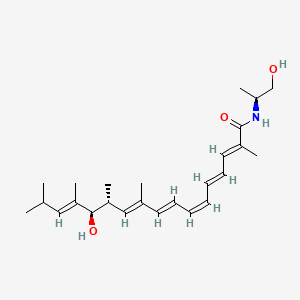

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1235258.png)

![Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B1235262.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide](/img/structure/B1235265.png)

![2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxy-N-(4-methylphenyl)acetamide](/img/structure/B1235266.png)